N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . Novel methods for constructing benzofuran rings have been discovered in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
- Benzofuran derivatives have been investigated for their anticancer potential. Some substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines . Further exploration of this compound’s cytotoxicity and mechanism of action could lead to novel cancer therapies.
- N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide has demonstrated highly immunosuppressive activity . Understanding its immunomodulatory mechanisms could contribute to the development of new immunosuppressant agents.
- A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. Researchers consider it a potential therapeutic drug for hepatitis C disease .
- Novel methods for constructing benzofuran rings have been explored. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds . Researchers continue to refine synthetic routes for these valuable structures.
- While not directly related to biological applications, benzofuran derivatives play a role in organic electronics. Understanding the solution-phase n-doping of compounds like this one can inform the design of air-stable dopants for low-electron-affinity host materials in organic devices .
Anticancer Activity
Immunosuppressive Properties
Hepatitis C Virus (HCV) Treatment
Synthetic Methodology Development
Electron Doping in Organic Devices
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Therefore, it’s reasonable to expect that future research will continue to explore the properties and potential applications of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide” and related compounds.
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(11-7-18-8-15-11)14-5-9-6-17-12-4-2-1-3-10(9)12/h1-4,7-9H,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLFGPSESSAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide |
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